molecular formula C25H19FN2O6S2 B12144775 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12144775
M. Wt: 526.6 g/mol
InChI Key: DUMLNVTXEMCNIV-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione .
  • It belongs to the class of pyrrolidine-2,3-dione derivatives .
  • The compound’s structure consists of a pyrrolidine ring with various functional groups attached, including a benzothiazole moiety, a thiophene group, and three methoxy groups.
  • Its molecular formula is C24H19FNO6S2 .
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a β-ketoester, an aldehyde, and ammonia or an amine to form the pyrrolidine ring.
    • Reaction Conditions : The reaction typically occurs under mild conditions , using a base as a catalyst.
    • Industrial Production : While there isn’t specific information on large-scale industrial production, researchers have explored efficient synthetic routes for laboratory-scale preparation.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the double bond in the molecule to an epoxide.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
      • Substitution : The benzothiazole ring can undergo nucleophilic substitution reactions.
    • Major Products : The specific products depend on the reaction conditions, but examples include epoxides, alcohols, and substituted derivatives.
  • Scientific Research Applications

    • Chemistry : Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
    • Biology and Medicine : Investigations focus on its potential as an anticancer agent , as some derivatives exhibit promising cytotoxic activity.
    • Industry : Its applications in industry are still emerging, but its unique structure makes it interesting for drug development.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets .
    • Molecular Targets : It may interact with enzymes, receptors, or other biomolecules.
    • Pathways : Further research is needed to elucidate the specific pathways affected.
  • Comparison with Similar Compounds

    • Uniqueness : The combination of benzothiazole, thiophene, and pyrrolidine moieties makes this compound unique.
    • Similar Compounds : Some related compounds include thiazolidinediones and benzothiazole derivatives used in medicinal chemistry.

    : Example reference. : Another example reference.

    Properties

    Molecular Formula

    C25H19FN2O6S2

    Molecular Weight

    526.6 g/mol

    IUPAC Name

    1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C25H19FN2O6S2/c1-32-15-9-12(10-16(33-2)23(15)34-3)20-19(21(29)17-5-4-8-35-17)22(30)24(31)28(20)25-27-14-7-6-13(26)11-18(14)36-25/h4-11,20,30H,1-3H3

    InChI Key

    DUMLNVTXEMCNIV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

    Origin of Product

    United States

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